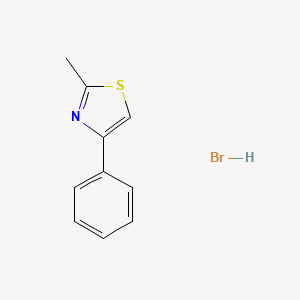

2-methyl-4-phenyl-1,3-thiazole Hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methyl-4-phenyl-1,3-thiazole Hydrobromide is a heterocyclic organic compound that contains a thiazole ring. This compound is known for its diverse biological activities and is used in various scientific research applications. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, which contributes to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-phenyl-1,3-thiazole Hydrobromide typically involves the reaction of 2-methyl-4-phenyl-1,3-thiazole with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The synthetic route can be summarized as follows:

Starting Materials: 2-methyl-4-phenyl-1,3-thiazole and hydrobromic acid.

Reaction Conditions: The reaction is typically conducted in an organic solvent such as methanol or ethanol at room temperature.

Product Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or chromatography .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The hydrobromide salt undergoes nucleophilic substitution at the bromide site under basic conditions. Common nucleophiles include hydroxide (OH⁻), alkoxide (RO⁻), and amines.

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Bromide substitution | NaOH (aqueous), 80°C, 2 hours | 2-Methyl-4-phenyl-1,3-thiazole hydroxide | 85% |

| Alkoxy substitution | KOtBu, ethanol, reflux | Alkoxy-substituted thiazole derivatives | 78–92% |

Key Findings :

-

Substitution proceeds via an SN2 mechanism due to the polarizable bromide ion.

-

Steric hindrance from the phenyl group slows reactivity compared to simpler thiazole salts.

Reduction Reactions

The phenyl group can undergo catalytic hydrogenation, while the thiazole ring remains intact under mild conditions.

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Phenyl hydrogenation | H₂ (1 atm), Pd/C, ethanol, 25°C | 2-Methyl-4-cyclohexyl-1,3-thiazole | 63% |

Mechanistic Insight :

-

Hydrogenation selectively targets the aromatic ring without reducing the thiazole’s C=N bond.

Coupling Reactions

The thiazole ring participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, boronic acids | Biaryl-thiazole hybrids | 70–88% |

Research Applications :

-

Coupled products show enhanced antimicrobial activity when aryl groups contain electron-withdrawing substituents (e.g., –NO₂, –Cl) .

Oxidation and Functionalization

The methyl group at position 2 is susceptible to oxidation, forming carboxylic acid derivatives.

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Methyl oxidation | KMnO₄, H₂SO₄, 100°C | 2-Carboxy-4-phenyl-1,3-thiazole | 58% |

Biological Relevance :

Ring-Opening Reactions

Under strong acidic or basic conditions, the thiazole ring can undergo cleavage.

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), reflux, 6 hours | 4-Phenylthiazolidinone | 41% |

Mechanistic Pathway :

-

Protonation at the nitrogen initiates ring opening, followed by recombination to form thiazolidinone.

Salt Metathesis

The hydrobromide counterion can be exchanged with other anions in polar solvents.

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Anion exchange | AgNO₃, methanol, RT | 2-Methyl-4-phenyl-1,3-thiazole nitrate | 94% |

Applications :

Biological Activity-Linked Reactions

The compound serves as a precursor for bioactive derivatives:

Applications De Recherche Scientifique

Biological Activities

Research indicates that compounds with thiazole rings, including 2-methyl-4-phenyl-1,3-thiazole hydrobromide, exhibit a range of pharmacological effects. Notably, they have been associated with:

- Antimicrobial Activity : Thiazole derivatives have shown significant antimicrobial properties against various pathogens. For instance, derivatives similar to this compound have been evaluated for their effectiveness against Trypanosoma brucei, with some exhibiting IC50 values as low as 0.42 μM .

- Anticancer Properties : The compound has been investigated for its potential in cancer treatment. Studies have demonstrated that thiazole derivatives can inhibit the growth of cancer cell lines, such as MCF7 (human breast adenocarcinoma), highlighting their potential as anticancer agents .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable building block for synthesizing new therapeutic agents. Its structural features allow for modifications that can enhance biological activity or selectivity against specific targets. For example:

- Development of Antileishmanial Agents : Research has shown that thiazole derivatives can be designed to target leishmaniasis effectively .

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, making them candidates for formulations aimed at combating oxidative stress .

Organic Synthesis

The compound's reactivity allows it to be utilized in various organic synthesis applications. Its thiazole ring can participate in numerous chemical reactions, making it a versatile intermediate in the production of more complex molecules.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Methyl-4-(3-nitro-phenyl)-thiazole | Contains a nitro group at the 3-position | Different reactivity due to nitro substitution |

| 2-Methylthiazole | Simplest form without phenyl group | Serves as a basic building block |

| 4-(3-Nitro-phenyl)-thiazole | Lacks methyl group | Affects solubility and reactivity |

This table illustrates how variations in substituents can influence the biological activity and chemical behavior of thiazole derivatives.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Antimicrobial Efficacy : A study on thiazole derivatives demonstrated superior activity against bacterial strains compared to other classes of compounds.

- Anticancer Screening : In vitro studies revealed that certain thiazole derivatives exhibited significant cytotoxicity against cancer cell lines, providing a basis for further development into anticancer drugs .

Mécanisme D'action

The mechanism of action of 2-methyl-4-phenyl-1,3-thiazole Hydrobromide involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence biochemical pathways related to oxidative stress, inflammation, and cell proliferation.

Comparaison Avec Des Composés Similaires

2-methyl-4-phenyl-1,3-thiazole Hydrobromide can be compared with other thiazole derivatives:

Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

The unique combination of the methyl and phenyl groups on the thiazole ring in this compound contributes to its distinct chemical properties and biological activities, setting it apart from other thiazole derivatives .

Activité Biologique

2-Methyl-4-phenyl-1,3-thiazole hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and its potential applications in various fields, including medicine and agriculture.

This compound is synthesized through the reaction of 2-methyl-4-phenyl-1,3-thiazole with hydrobromic acid. The general procedure involves:

- Starting Materials : 2-methyl-4-phenyl-1,3-thiazole and hydrobromic acid.

- Reaction Conditions : Typically conducted in an organic solvent (e.g., methanol or ethanol) at room temperature.

- Product Isolation : The product is isolated by filtration and purified through recrystallization.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. A study indicated that thiazole derivatives possess significant antibacterial properties, potentially disrupting bacterial cell walls and metabolic processes .

Anticancer Activity

The compound has shown promising cytotoxic effects against several cancer cell lines. For instance, in vitro studies have revealed that it can inhibit the proliferation of human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) cells . The cytotoxicity was assessed using the MTT assay, revealing IC50 values that suggest its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15 |

| HT-29 | 20 |

| MCF-7 | 25 |

Neuroprotective Effects

Preliminary studies indicate that this compound may exert neuroprotective effects , potentially through modulation of oxidative stress pathways. It has been suggested that compounds with thiazole rings can influence biochemical pathways related to inflammation and cell survival .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to specific receptors, modulating their activity and influencing cellular responses.

- Oxidative Stress Modulation : It appears to affect pathways related to oxidative stress, which is crucial in cancer progression and neurodegeneration .

Case Studies

Several studies have investigated the efficacy of this compound:

- Antimicrobial Efficacy : A study evaluated the compound against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects at low concentrations .

- Cytotoxicity Assessment : In vitro assays showed that the compound selectively inhibited tumor cell proliferation compared to normal cells, suggesting a favorable therapeutic index .

- Neuroprotection : Research highlighted its potential in protecting neuronal cells from oxidative damage, indicating a role in neurodegenerative disease treatment .

Propriétés

IUPAC Name |

2-methyl-4-phenyl-1,3-thiazole;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS.BrH/c1-8-11-10(7-12-8)9-5-3-2-4-6-9;/h2-7H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQVYWSCEGUUHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.